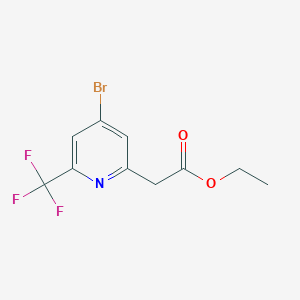
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 887583-90-6 . It is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H3BrF3N/c7-4-1-2-11-5 (3-4)6 (8,9)10/h1-3H .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 226 .Applications De Recherche Scientifique
Multicomponent Reactions for Heterocyclic Compounds Synthesis
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate plays a crucial role in multicomponent reactions (MCRs), facilitating the synthesis of complex organic compounds. For instance, it has been utilized in the one-pot synthesis of pyrido[2,1-a]isoindoles, showcasing potential applications in creating antitumor drugs and fluorescent materials (Huang, Xian-hai, Huang, Xian, & Zhang, Tiexin, 2009).
Annulation Reactions for Functionalized Tetrahydropyridines
This compound also finds application in annulation reactions, such as the [4 + 2] annulation with N-tosylimines, led by organic phosphine catalysts. This process yields highly functionalized tetrahydropyridines, important for the development of new pharmaceuticals and materials (Zhu, Xue-Feng, Lan, J., & Kwon, O., 2003).
Synthesis of Fluorinated Heterocycles
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate is instrumental in synthesizing fluorinated heterocycles, which are increasingly important in pharmaceuticals and agrochemicals for their biological activity. The compound's versatility is highlighted in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans and their further transformation into novel products (Wang, W., Li, Jia, Zhang, Li, Song, Liping, Zhang, Min, Cao, W., Deng, H., & Shao, M., 2012).
Novel Heterocyclic Compounds Creation
The synthesis of novel heterocyclic compounds, such as imidazo[1,2-a]pyrimidine, showcases the compound's utility in creating structures with potential therapeutic applications. These processes involve condensation reactions and cyclization, demonstrating the compound's role in advancing synthetic organic chemistry (Liu, J., 2013).
Mécanisme D'action
Target of Action
Similar compounds, such as 4-bromo-2-(trifluoromethyl)pyridine, have been used in the synthesis of potent and selective class iia histone deacetylase inhibitors . These inhibitors play a crucial role in regulating gene expression and are potential therapies for diseases like Huntington’s disease .
Mode of Action
It’s worth noting that compounds with similar structures participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures are known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been used in the synthesis of potent and selective class iia histone deacetylase inhibitors , which are potential therapies for diseases like Huntington’s disease .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOAUGAAIBDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2767420.png)
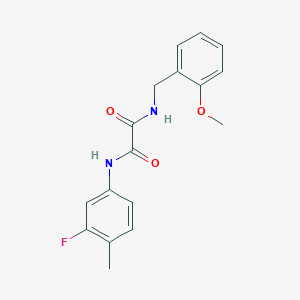

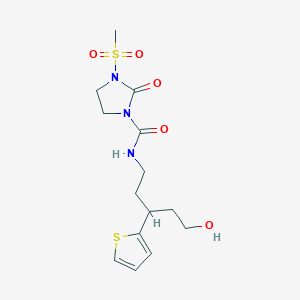
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)
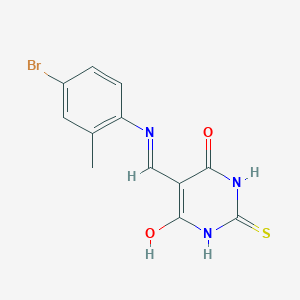
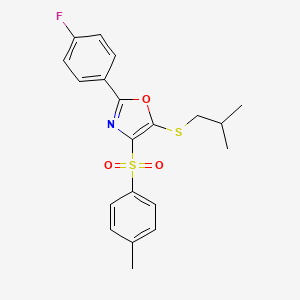
![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)


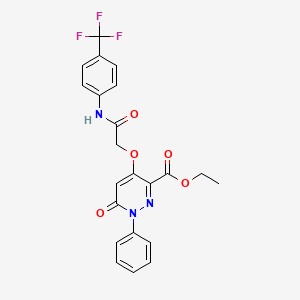
![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)